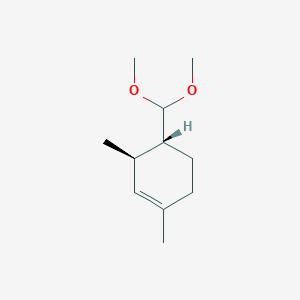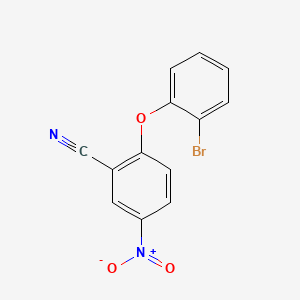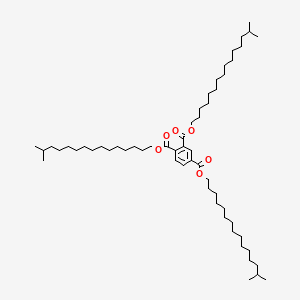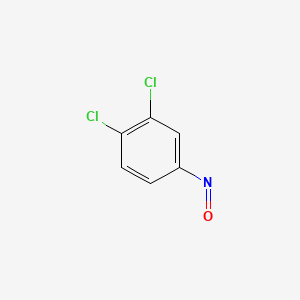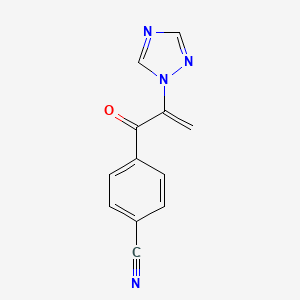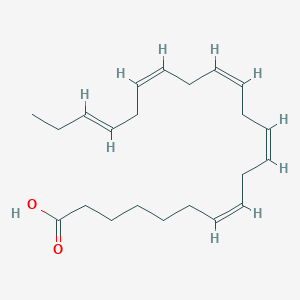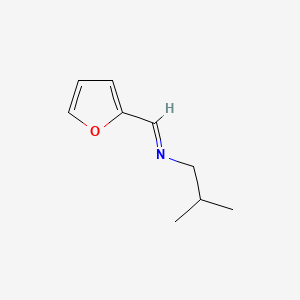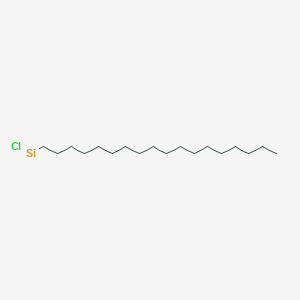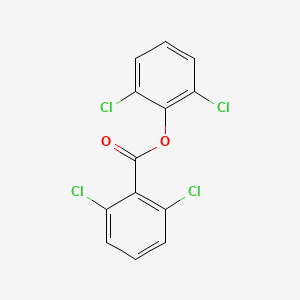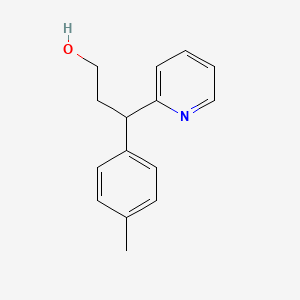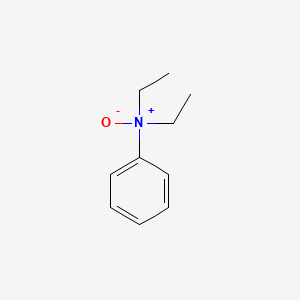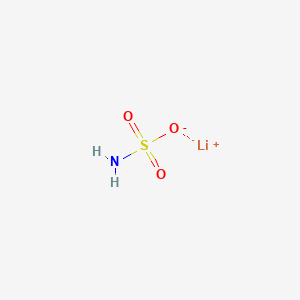
Lithium sulphamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Lithium sulphamate is a chemical compound with the formula LiSO3NH2. It is known for its unique properties and applications in various fields, including materials science and electrochemistry. This compound has garnered attention due to its potential use in advanced battery technologies and optoelectronic applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Lithium sulphamate can be synthesized through the reaction of lithium hydroxide (LiOH) with sulphamic acid (H3NSO3). The reaction typically occurs in an aqueous solution and can be represented by the following equation:
LiOH+H3NSO3→LiSO3NH2+H2O
The reaction is straightforward and can be carried out under ambient conditions. The resulting this compound can be purified through recrystallization.
Industrial Production Methods
In industrial settings, this compound is produced using similar methods but on a larger scale. The process involves the careful control of reaction parameters to ensure high yield and purity. The compound is then subjected to various purification steps, including filtration and drying, to obtain the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Lithium sulphamate undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form lithium sulphate (Li2SO4) and nitrogen gas (N2).
Reduction: It can be reduced to form lithium sulphide (Li2S) and ammonia (NH3).
Substitution: this compound can participate in substitution reactions where the sulphamate group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminium hydride (LiAlH4) are used.
Substitution: Various nucleophiles can be used to achieve substitution reactions.
Major Products
Oxidation: Lithium sulphate (Li2SO4) and nitrogen gas (N2).
Reduction: Lithium sulphide (Li2S) and ammonia (NH3).
Substitution: Products depend on the nucleophile used in the reaction.
Wissenschaftliche Forschungsanwendungen
Lithium sulphamate has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other lithium compounds and as a reagent in various chemical reactions.
Biology: this compound is studied for its potential biological effects and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders.
Industry: It is used in the production of advanced materials, including lithium-ion batteries and optoelectronic devices
Wirkmechanismus
The mechanism of action of lithium sulphamate involves its interaction with various molecular targets and pathways. In the context of battery technology, it forms a protective layer on the lithium metal anode, enhancing its stability and preventing dendrite formation. This layer improves the ionic conductivity and reduces the surface diffusion barrier, leading to better battery performance .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Lithium sulphate (Li2SO4): Used in similar applications but lacks the unique protective properties of lithium sulphamate.
Lithium sulphide (Li2S): Another compound used in battery technology but with different electrochemical properties.
Lithium niobate (LiNbO3): Used in optoelectronics but has different structural and optical properties compared to this compound
Uniqueness
This compound stands out due to its ability to form a stable protective layer on lithium metal anodes, which is crucial for the development of high-performance batteries. Its unique combination of high ionic conductivity and low surface diffusion barrier makes it a valuable compound in advanced battery technologies .
Eigenschaften
CAS-Nummer |
21856-68-8 |
|---|---|
Molekularformel |
H2LiNO3S |
Molekulargewicht |
103.1 g/mol |
IUPAC-Name |
lithium;sulfamate |
InChI |
InChI=1S/Li.H3NO3S/c;1-5(2,3)4/h;(H3,1,2,3,4)/q+1;/p-1 |
InChI-Schlüssel |
SAPIQCCFEBULSH-UHFFFAOYSA-M |
Kanonische SMILES |
[Li+].NS(=O)(=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



